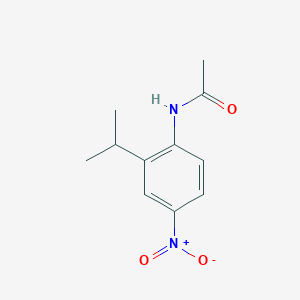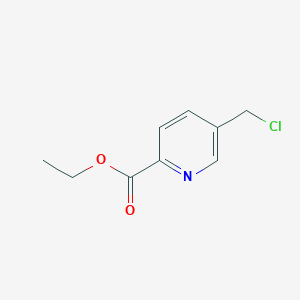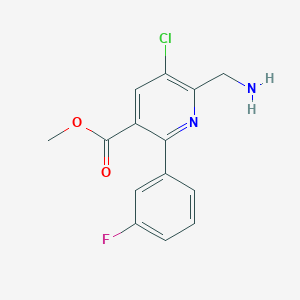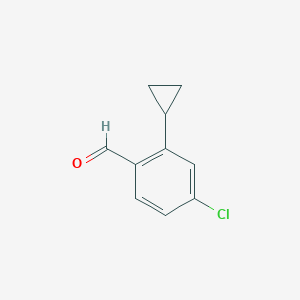
2-Acetylthioisobutyric Acid
Descripción general
Descripción
2-Acetylthioisobutyric Acid is an organic compound with the molecular formula C6H10O3S. It is also known as 3-acetylthio-2-methylpropanoic acid. This compound is characterized by the presence of an acetylthio group attached to a methylpropanoic acid backbone. It is a key intermediate in the synthesis of various pharmaceuticals and is used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetylthioisobutyric Acid can be synthesized through several methods. One common method involves the reaction of a ketone or enone with sulfuric acid under acidic conditions. This reaction is relatively straightforward and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-acetylthio-2-methylpropanoic acid often involves the use of high vacuum distillation and recrystallization from benzene. This ensures the purity of the compound, which is crucial for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylthioisobutyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetylthioisobutyric Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetylthio-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor to thiol-containing compounds, which are essential in various biochemical processes. The acetylthio group can undergo hydrolysis to release thiols, which then participate in redox reactions and other metabolic pathways .
Comparación Con Compuestos Similares
2-Acetylthioisobutyric Acid can be compared with other similar compounds such as:
3-Mercaptopropionic acid: This compound has a similar thiol group but lacks the acetyl group.
2-Methylpropanoic acid: This compound lacks both the acetyl and thiol groups.
Captopril: A pharmaceutical compound that contains a similar thiol group and is used to treat hypertension.
The uniqueness of 2-acetylthio-2-methylpropanoic acid lies in its acetylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H10O3S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
2-acetylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |
Clave InChI |
VWFLRUHSTBKRHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC(C)(C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)








![Hydroxy[bis(4-methylphenyl)]acetic acid](/img/structure/B8796598.png)
![1'-Benzyl-6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8796607.png)

